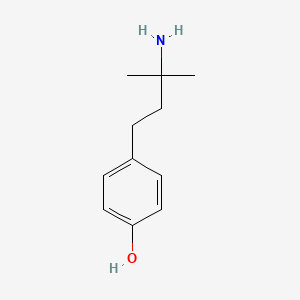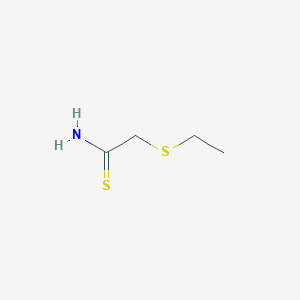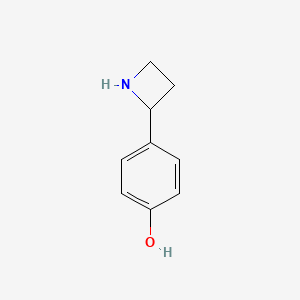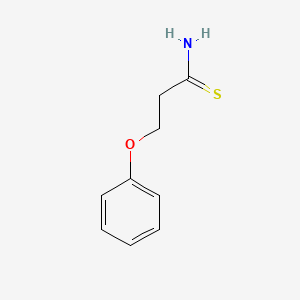![molecular formula C12H14OS B13589270 1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol](/img/structure/B13589270.png)
1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol is a chemical compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by the presence of a hydroxyl group attached to a methylpropan-2-ol moiety, which is further connected to the benzo[b]thiophene ring. Benzothiophenes have garnered significant interest due to their diverse applications in medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol typically involves the following steps:
Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized via the cyclization of 2-mercaptobenzoic acid with acetic anhydride.
Introduction of Methylpropan-2-ol Moiety: The benzo[b]thiophene core is then subjected to a Friedel-Crafts alkylation reaction with 2-methylpropan-2-ol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzo[b]thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products:
Oxidation: 1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-one.
Reduction: 1-(Benzo[b]thiophen-3-yl)-2-methylpropane.
Substitution: 3-Bromo-1-(benzo[b]thiophen-3-yl)-2-methylpropan-2-ol.
Scientific Research Applications
1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzothiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol can be compared with other benzothiophene derivatives:
Similar Compounds:
Properties
Molecular Formula |
C12H14OS |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
1-(1-benzothiophen-3-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C12H14OS/c1-12(2,13)7-9-8-14-11-6-4-3-5-10(9)11/h3-6,8,13H,7H2,1-2H3 |
InChI Key |
RTALDNHUVWJKER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CSC2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one](/img/structure/B13589187.png)





![2-[(2-Fluorophenyl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13589230.png)


![4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[3-(3-methyldiazirin-3-yl)propanoylamino]ethoxy]ethoxy]ethyl]-4-oxobutanamide](/img/structure/B13589246.png)




